

What are the properties of (4-(Phenylcarbamoyl)phenyl)boronic acid?

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Compound of Interest

Compound Name: (4-(Phenylcarbamoyl)phenyl)boronic acid

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An In-depth Technical Guide to (4-(Phenylcarbamoyl)phenyl)boronic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

This document provides a comprehensive technical overview of (4-(Phenylcarbamoyl)phenyl)boronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: A Molecule of Duality and Potential

(4-(Phenylcarbamoyl)phenyl)boronic acid, with CAS Number 330793-45-8, belongs to the versatile class of arylboronic acids.^[1] Its structure is characterized by a phenylboronic acid moiety linked to a phenylcarbamoyl group, creating a molecule with two distinct and highly valuable functional domains. The boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and its unique ability to form reversible covalent bonds with diols.^[2] The amide linkage provides structural rigidity and specific hydrogen bonding capabilities. This duality makes it a powerful building block in the rational design of complex organic molecules, therapeutic agents, and advanced materials.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development.

Core Properties

The key physicochemical properties of **(4-(Phenylcarbamoyl)phenyl)boronic acid** and its close analogs are summarized below. Data for closely related structures are provided for comparative context where specific data for the title compound is not available in the cited literature.

Property	Value	Source / Analog
CAS Number	330793-45-8	[1]
Molecular Formula	C ₁₃ H ₁₂ BNO ₃	[1]
Molecular Weight	241.06 g/mol	[1]
Appearance	Typically a white to off-white solid	Inferred from analogs[3][4]
Melting Point	Not specified; Analog: 168 °C (Methylcarbamoyl)[3]	Analog Data[3]
pKa	Not specified; Est. 7.0-8.5	Inferred from analogs[5][6]
Solubility	Soluble in most polar organic solvents; poorly soluble in nonpolar solvents	General for Phenylboronic Acids

Structural Insights from Crystallography

While the specific crystal structure for **(4-(Phenylcarbamoyl)phenyl)boronic acid** is not detailed in the provided search results, extensive studies on the closely related (4-Carbamoylphenyl)boronic acid offer profound insights.[7]

In this analog, the molecules self-assemble into sheets via a network of N—H···O and O—H···O hydrogen bonds.[7] A key structural feature is the dihedral angle between the functional

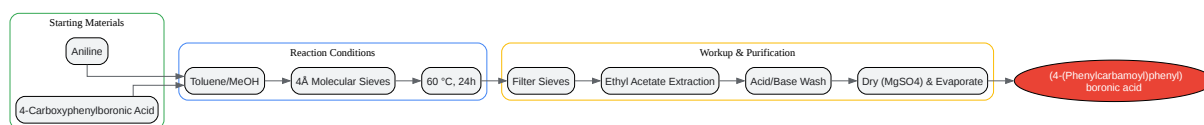
groups and the benzene ring; the $\text{B}(\text{OH})_2$ and CONH_2 groups are twisted out of the ring's mean plane by approximately $24\text{--}25^\circ$.^[7] This non-planar conformation is a critical consideration in molecular modeling and understanding intermolecular interactions. It is highly probable that **(4-(Phenylcarbamoyl)phenyl)boronic acid** adopts a similar hydrogen-bonded, non-planar structure in the solid state.

Synthesis and Purification

The primary route to **(4-(Phenylcarbamoyl)phenyl)boronic acid** is through the amidation of 4-carboxyphenylboronic acid (4-CPBA) with aniline.

Autocatalytic Amide Bond Formation

A noteworthy synthesis method avoids traditional coupling reagents (e.g., DCC, EDC), which can be inefficient and generate difficult-to-remove byproducts.^[8] In this more elegant approach, the boronic acid functionality of one 4-CPBA molecule is proposed to activate the carboxyl group of another, facilitating nucleophilic attack by the amine.^[8] This represents a greener, more atom-economical pathway.



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Caption: Synthesis workflow for **(4-(Phenylcarbamoyl)phenyl)boronic acid**.

Detailed Experimental Protocol

The following protocol is adapted from the catalyst-free methodology described for the synthesis of related amides.^[8]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add 4-carboxyphenylboronic acid (1.0 eq) and activated 4 Å molecular sieves to a solvent mixture of toluene and methanol.
 - **Rationale:** The use of molecular sieves is crucial for driving the condensation reaction forward by sequestering the water byproduct, thereby shifting the reaction equilibrium towards the product.^[8]
- **Addition of Amine:** Add aniline (1.0-1.2 eq) to the suspension.
- **Heating:** Heat the reaction mixture to 60 °C and maintain for 24 hours with stirring.
- **Workup:** Cool the mixture to room temperature and filter to remove the molecular sieves.
- **Extraction:** Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volume).
- **Washing:** Wash the combined organic layers sequentially with a mild aqueous acid (e.g., 0.5 M HCl) to remove excess aniline, followed by a mild aqueous base (e.g., sat. NaHCO₃) to remove unreacted 4-CPBA, and finally with brine.
 - **Rationale:** The acid/base washing steps are essential for purifying the neutral amide product from the basic amine and acidic carboxylic acid starting materials.
- **Drying and Concentration:** Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, the product can be further purified by recrystallization or column chromatography.

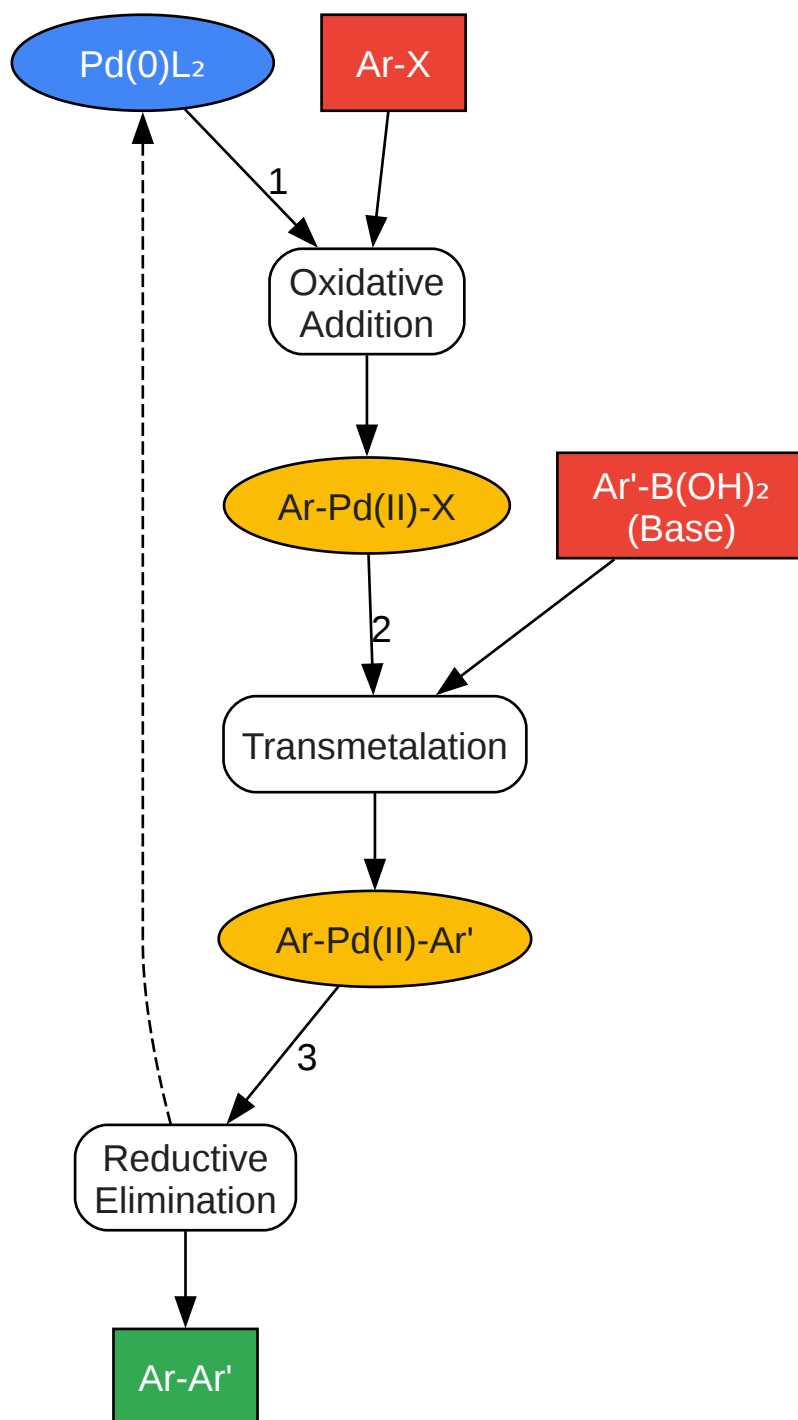
Chemical Reactivity and Applications

The utility of this molecule stems from the distinct reactivity of its two functional groups.

The Boronic Acid Moiety: A Versatile Hub

The B(OH)₂ group is the primary center of reactivity and the key to this molecule's diverse applications.

- Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, it is an excellent coupling partner for forming carbon-carbon bonds with aryl or vinyl halides, catalyzed by a palladium complex. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl scaffolds common in pharmaceuticals.[9]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Reversible Diol Binding:** Phenylboronic acids exist in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. The anionic form readily and reversibly binds with cis-diols, such as those found in saccharides and glycoproteins.[2][10] This interaction is the foundation for its use in:
 - **Biosensors:** Designing sensors for glucose or other biologically relevant sugars.[2][9]
 - **Targeted Drug Delivery:** Functionalizing nanoparticles or drug carriers to target cells that overexpress specific glycans, such as sialic acid on cancer cells.[2][10]
 - **Bioconjugation:** Attaching the molecule to proteins or surfaces for diagnostic and therapeutic applications.[3][4]

The Amide Moiety: A Structural Anchor

The phenylcarbamoyl group is significantly less reactive than the boronic acid. Its primary roles are to:

- **Provide a scaffold:** It acts as a rigid linker, allowing the boronic acid to be positioned for specific interactions.
- **Engage in Hydrogen Bonding:** The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, influencing crystal packing and interactions with biological targets.[7]
- **Modulate Electronic Properties:** As a substituent on the phenyl ring, it influences the Lewis acidity and therefore the pKa of the boronic acid, fine-tuning its diol-binding affinity at physiological pH.[5][6]

Conclusion and Future Outlook

(4-(Phenylcarbamoyl)phenyl)boronic acid is a strategically designed molecule that offers chemists and drug developers a powerful tool. Its synthetic accessibility, coupled with the versatile reactivity of the boronic acid group, ensures its continued relevance. Future research will likely focus on exploiting its diol-binding properties to create more sophisticated stimuli-

responsive materials, highly specific biosensors, and next-generation targeted therapeutics. The insights provided in this guide offer a solid foundation for professionals seeking to innovate with this remarkable compound.

References

- **(4-(Phenylcarbamoyl)phenyl)boronic acid.**
- Convenient amidation of carboxyl group of carboxyphenylboronic acids. *Molecules*.
- (4-Carbamoylphenyl)boronic acid. PubMed Central (PMC).
- 4-(Methylcarbamoyl)phenylboronic acid. Chem-Impex.
- 4-(Diethylcarbamoyl)phenylboronic acid. Chem-Impex.
- pK a values for boronic acids 1-7.
- Phenylboronic acid. Wikipedia.
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjug
- Boric acid-catalyzed amide formation from carboxylic acids and amines. *Organic Syntheses Procedure*.
- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central (PMC).
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry.
- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.
- Phenylboronic acid – Knowledge and References. Taylor & Francis Online.

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Sources

- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. japsonline.com [japsonline.com]
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